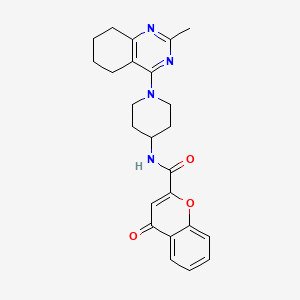
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a tetrahydroquinazolin ring, a piperidine ring, and a chromene ring, all of which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. It would likely exhibit stereoisomerism, which could have significant implications for its biological activity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it would likely be soluble in organic solvents due to the presence of multiple aromatic rings .Scientific Research Applications
Enantioselective Synthesis of CGRP Receptor Inhibitors
One significant application of structurally related compounds involves the enantioselective synthesis of CGRP (Calcitonin Gene-Related Peptide) receptor inhibitors, which are crucial in treating migraine. The research developed a stereoselective and economical synthesis method for such inhibitors, indicating the importance of precise molecular engineering in creating effective therapeutic agents (Cann et al., 2012).
Anticancer Research
Another domain involves the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates with demonstrated estrogen receptor binding affinity. These compounds have shown promising anti-proliferative activities against human breast cancer cell lines, highlighting the potential of chromene and quinoline derivatives in cancer therapy (Parveen et al., 2017).
Antipsychotic Agent Development
Research on heterocyclic carboxamides as potential antipsychotic agents further underscores the relevance of such compounds. These studies explore the pharmacological effects of diverse heterocyclic carboxamides, contributing to the development of new treatments for psychiatric disorders (Norman et al., 1996).
Antimicrobial Agents
Compounds combining quinazolinone and thiazolidinone have been investigated for their antimicrobial properties, offering a new avenue for addressing antibiotic resistance. This research underscores the significance of chemical synthesis in developing novel antimicrobial agents (Desai et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-25-19-8-4-2-6-17(19)23(26-15)28-12-10-16(11-13-28)27-24(30)22-14-20(29)18-7-3-5-9-21(18)31-22/h3,5,7,9,14,16H,2,4,6,8,10-13H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBIGSDZZIDNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

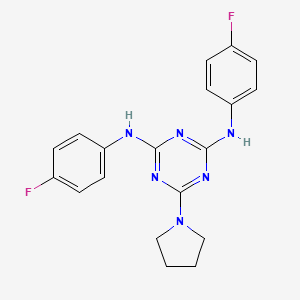
![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)
![4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2739479.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2739480.png)
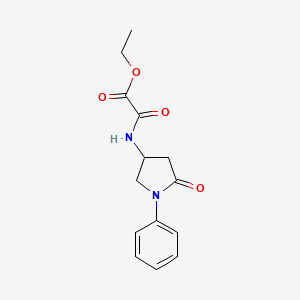
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)
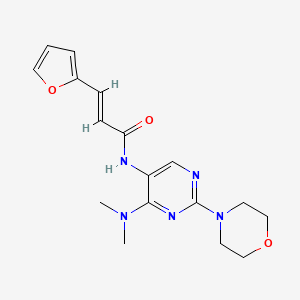
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2739487.png)
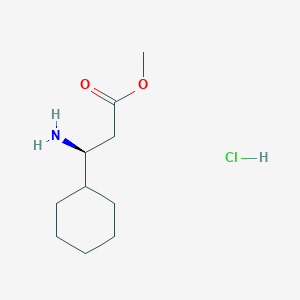

![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2739499.png)
![[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate](/img/structure/B2739500.png)